2-(tert-Butylsulfonyl)aniline
Overview
Description
2-(tert-Butylsulfonyl)aniline, also known as 2-(tert-butylsulfonyl)phenylamine, is an organic compound with the molecular formula C10H15NO2S. It is a derivative of aniline where the hydrogen atom on the benzene ring is substituted with a tert-butylsulfonyl group.
Mechanism of Action
Target of Action
Sulfonyl anilines, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that sulfonyl anilines can act as intermediates in organic synthesis, particularly in the suzuki-miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
It’s known that the compound can participate in the suzuki-miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (2133 g/mol), boiling point (3831±340 C at 760 mmHg), and melting point (107 C) can influence its pharmacokinetic behavior .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .
Action Environment
The action, efficacy, and stability of 2-(tert-Butylsulfonyl)aniline can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 4C, and it should be protected from light . These conditions can help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butylsulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method includes the reaction of aniline with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as phosphotungstic acid supported on HZSM-5 has been reported to improve the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aniline derivatives .
Scientific Research Applications
2-(tert-Butylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-(tert-Butylsulfonyl)phenol
- 2-(tert-Butylsulfonyl)benzene
- 2-(tert-Butylsulfonyl)benzoic acid
Comparison: Compared to these similar compounds, 2-(tert-Butylsulfonyl)aniline is unique due to the presence of the amino group, which imparts different reactivity and biological activity. The amino group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-tert-butylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)14(12,13)9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDUFGXUFKIFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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